

biological activity of 2-Hydroxycyclohexanecarboxylic acid

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 2-Hydroxycyclohexanecarboxylic acid |
| CAS No.: | 609-69-8 |
| Cat. No.: | B3021824 |

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An In-Depth Technical Guide on the Biological Activity and Pharmacological Profiling of **2-Hydroxycyclohexanecarboxylic Acid**

Executive Summary

2-Hydroxycyclohexanecarboxylic acid (also known as hexahydrosalicylic acid) is a bifunctional alicyclic compound characterized by the presence of both hydroxyl and carboxyl groups on a cyclohexane ring[1]. While traditionally viewed as a simple organic building block, recent advancements in structural biology, entomology, and oncology have illuminated its diverse biological activities. The relative orientation of its functional groups (cis or trans) and their axial/equatorial positions significantly dictate its molecular interactions[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the multifaceted biological roles of **2-hydroxycyclohexanecarboxylic acid**. This guide explores its proven efficacy as an entomological antifeedant, its critical role as a molecular scaffold in immunoncology (specifically arginase inhibition), its environmental metabolic pathways, and the rigorous experimental protocols required to validate these activities.

Entomological Pharmacology: Antifeedant and Repellent Activity

Mechanistic Overview

The control of disease vectors, such as the biting midge *Culicoides impunctatus*, relies heavily on disrupting their host-seeking and feeding behaviors[2]. While aromatic compounds like salicylic acid exhibit baseline activity, the saturation of the aromatic ring to form the alicyclic **2-hydroxycyclohexanecarboxylic acid** fundamentally alters the molecule's lipophilicity, vapor pressure, and hydrogen-bonding potential[3].

This structural shift transitions the molecule from a volatile spatial repellent to a highly potent contact antifeedant. Upon contact with the gustatory sensilla of the midge, the compound disrupts the chemosensory signaling cascade required to initiate engagement, resulting in highly significant feeding inhibition[4].

Quantitative Data Summary

The following table summarizes the comparative feeding inhibition of salicylic acid derivatives against *Culicoides impunctatus* at standardized concentrations:

| Compound | Concentration | Feeding Inhibition Profile | Mechanism / Biological Note |
|-------------------------------------|---------------|----------------------------|--|
| Salicylic Acid | 1 mg/mL | Baseline | Aromatic precursor; moderate volatility. |
| Salicyluric Acid | 1 mg/mL | High (>80%) | Major urinary metabolite; strong contact efficacy. |
| 2-Hydroxycyclohexanecarboxylic Acid | 1 mg/mL | Highly Significant | Alicyclic analogue; alters gustatory receptor binding. |
| 6-Methylsalicylic Acid | 1 mg/mL | Significant | Alkyl-substituted analogue; enhanced lipophilicity. |

Experimental Workflow: Artificial Membrane Blood-Feeding Assay

To rigorously quantify antifeedant activity, an artificial membrane assay is utilized. This self-validating system isolates chemical antifeedant properties from host-specific variables (e.g., CO₂ output, body heat).

- **Membrane Preparation:** Stretch a Baudruche membrane over a water-jacketed glass feeder. Causality: The membrane mimics the tactile resistance of mammalian skin, providing the necessary physical cues to trigger the midge's probing behavior.
- **Blood Meal Standardization:** Introduce defibrinated sheep blood into the feeder, maintained precisely at 37°C via the water jacket. Causality: The thermal gradient and blood olfactory cues provide a standardized attractant, ensuring a high baseline feeding drive.
- **Compound Application:** Apply **2-hydroxycyclohexanecarboxylic acid** (diluted to 1 mg/mL in a volatile solvent) directly to the external surface of the membrane and allow the solvent to evaporate. Causality: This isolates the contact antifeedant effect. A negative control (solvent only) must be run in parallel to validate that any reduction in feeding is strictly due to the active compound, not the solvent or baseline lethargy.
- **Exposure and Quantification:** Introduce a standardized number of starved female *C. impunctatus* into the chamber for 30 minutes. Post-exposure, cold-anesthetize the insects and score them under a stereomicroscope. Causality: Engorgement is visually confirmed by the presence of a red abdomen. The inhibition percentage is calculated relative to the negative control.

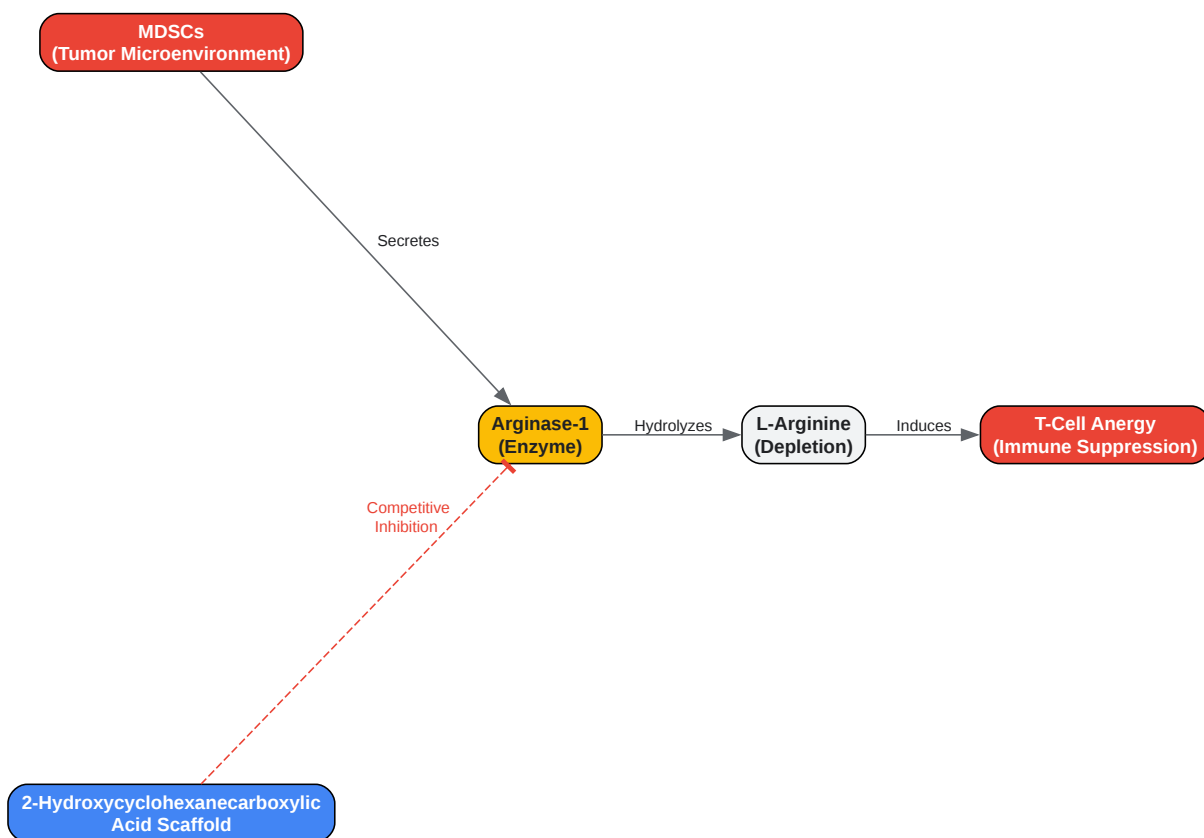
Immuno-Oncology: A Scaffold for Arginase Inhibition

Mechanistic Overview

In the tumor microenvironment, Myeloid-Derived Suppressor Cells (MDSCs) secrete high levels of Arginase 1 (ARG-1) and Arginase 2 (ARG-2)[5]. These metalloenzymes hydrolyze L-arginine into ornithine and urea. The resulting localized depletion of L-arginine triggers T-cell anergy, effectively blinding the immune system to the tumor[5].

Inhibiting arginase is a premier target for modern immunotherapy[6]. **2-**

Hydroxycyclohexanecarboxylic acid serves as a critical, sterically optimized scaffold for drug design[5]. By derivatizing this alicyclic core with boronic acid functional groups, medicinal chemists create transition-state analogues. The hydroxyl and carboxyl groups of the scaffold orient the molecule within the enzyme's active site, while the boronic acid moiety reversibly binds the binuclear manganese cluster, competitively blocking L-arginine hydrolysis[5].



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Fig 1. Arginase-1 mediated T-cell suppression and inhibition by **2-Hydroxycyclohexanecarboxylic acid**.

Experimental Workflow: Recombinant Arginase Enzymatic Assay

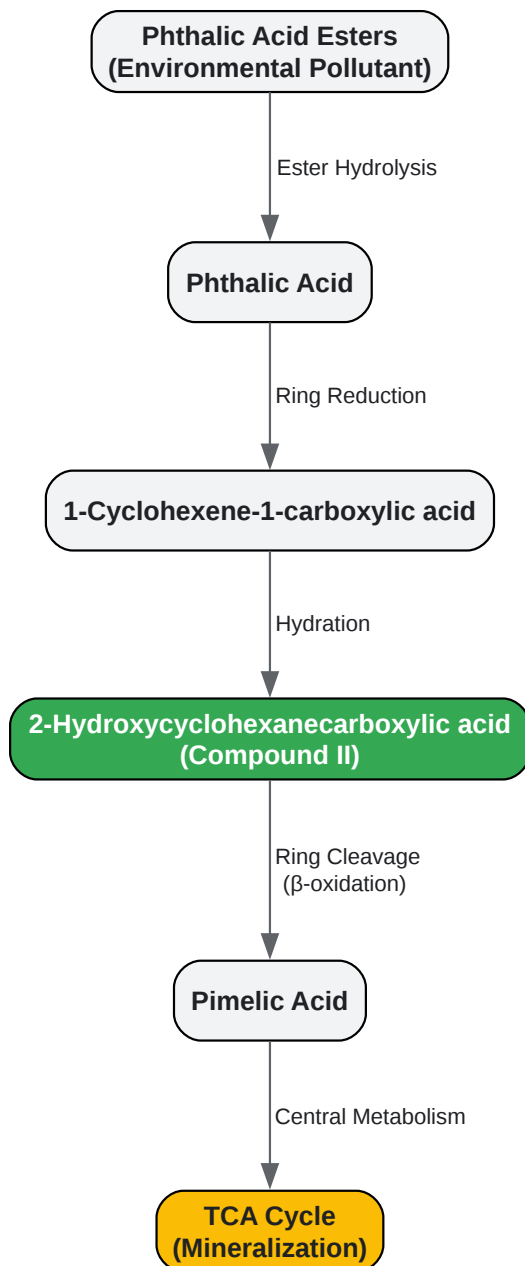
To validate the IC₅₀ of derivatives based on the **2-hydroxycyclohexanecarboxylic acid** scaffold, a colorimetric urea detection assay is employed.

- **Enzyme Activation:** Dilute recombinant human ARG-1 in a buffer containing 10 mM MnCl₂ and incubate at 56°C for 10 minutes. **Causality:** Arginase requires a binuclear manganese cluster for catalytic activity. Thermal activation ensures the metalloenzyme is fully loaded and structurally in its active conformation.
- **Inhibitor Incubation:** Add varying concentrations of the test compound to the activated enzyme and incubate at 37°C for 15 minutes. **Causality:** Pre-incubation allows the inhibitor to reach steady-state binding equilibrium with the active site before substrate competition begins.
- **Substrate Addition:** Initiate the reaction by adding 0.5 M L-arginine (pH 9.7) and incubate for exactly 60 minutes at 37°C. **Causality:** The high pH is optimal for arginase activity. Strict timing ensures the reaction remains within the linear range of enzyme kinetics.
- **Quenching and Detection:** Halt the reaction with an acidic stop solution (H₂SO₄/H₃PO₄/H₂O). Add α-isonitrosopropiophenone (ISPF) and heat at 95°C for 45 minutes. **Causality:** The acid denatures the enzyme instantly. ISPF reacts specifically with the generated urea under heat to form a chromophore. Absorbance is read at 540 nm. A blank (no enzyme) must be included to subtract background absorbance, ensuring the readout is a self-validating measure of true enzymatic turnover.

Environmental Microbiology and Cellular Toxicology Microbial Biodegradation Pathway

Beyond pharmacology, **2-hydroxycyclohexanecarboxylic acid** is a critical intermediate in the environmental biodegradation of industrial pollutants, specifically Phthalic Acid Esters (PAEs) and naphthenic acids[7].

Microorganisms (e.g., *Alcaligenes faecalis*, *Pseudomonas* spp.) metabolize PAEs through a series of enzymatic steps. Following ester hydrolysis and ring reduction, hydration yields **2-hydroxycyclohexanecarboxylic acid** (often denoted as Compound II in metabolic studies)[7]. This intermediate is subsequently subjected to β -oxidation, leading to ring cleavage (forming pimelic acid) and eventual mineralization via the TCA cycle[7].



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Fig 2. Microbial biodegradation pathway of Phthalic Acid Esters via Compound II intermediate.

Cellular Toxicology: Peroxisomal Alterations

In mammalian cellular models, high-dose exposure to hexahydrosalicylic acid induces distinct morphological changes. Early foundational toxicological studies demonstrated that administration of the compound elicited the extrusion of the crystalloid (nucleoid) core from hepatic peroxisomes[8]. This indicates a specific, albeit complex, interaction between the alicyclic acid and peroxisomal matrix proteins (such as urate oxidase), highlighting its potential to alter intracellular organelle structure during high-concentration exposure[8].

Advanced Applications: Precursor-Directed Biosynthesis

The stereochemical complexity and alicyclic nature of **2-hydroxycyclohexanecarboxylic acid** make it a highly valuable starter unit in synthetic biology. By feeding this compound (or its fluorinated derivatives) to genetically modified strains of *Streptomyces hygroscopicus*, researchers can hijack the natural polyketide synthase pathways[9]. This precursor-directed biosynthesis generates novel macrolide analogues (e.g., rapamycin variants)[9]. These engineered molecules exhibit altered binding affinities to the immunophilin FKBP12, providing a sophisticated method for tuning the immunosuppressant and anticancer profiles of next-generation therapeutics[9].

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